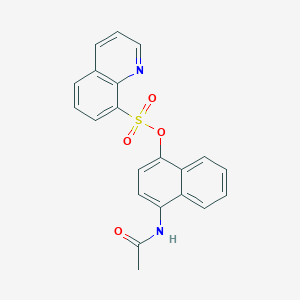![molecular formula C19H15NO4S B277038 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277038.png)
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a synthetic compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonated indoles, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is not fully understood yet. However, several studies have suggested that the compound exerts its anti-cancer activity by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported that this compound inhibits the activity of the Akt/mTOR pathway, which is known to be upregulated in many cancer types.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has also been reported to exhibit other biochemical and physiological effects. For instance, it has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been reported to exhibit antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions that could be explored in the study of 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. One of the most promising directions is the development of novel derivatives of this compound with improved solubility and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound exhibits potent anti-cancer activity and possesses other biochemical and physiological effects, such as anti-inflammatory and antioxidant activities. Although this compound has some limitations, its potential applications in the study of cancer and other diseases make it a valuable tool for scientific research.
Synthesis Methods
The synthesis of 4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves a multi-step process that includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with sulfuric acid. The final product is obtained after the sulfonation of the indole ring with chlorosulfonic acid. This synthesis method has been reported in several scientific publications, and it has been optimized for higher yields and purity.
Scientific Research Applications
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This activity is believed to be due to the compound's ability to induce apoptosis and inhibit cell proliferation.
properties
Product Name |
4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate |
|---|---|
Molecular Formula |
C19H15NO4S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4-methylphenyl) 1-methyl-2-oxobenzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C19H15NO4S/c1-12-6-8-13(9-7-12)24-25(22,23)17-11-10-16-18-14(17)4-3-5-15(18)19(21)20(16)2/h3-11H,1-2H3 |
InChI Key |
LBLJSFQAADKPIR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)

![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)
![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)